molecular formula C11H12N2O6 B057126 5-Ethynyluridine CAS No. 69075-42-9

5-Ethynyluridine

Cat. No. B057126
CAS RN: 69075-42-9
M. Wt: 268.22 g/mol
InChI Key: QCWBIPKYTBFWHH-FDDDBJFASA-N
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Description

Synthesis Analysis

The synthesis of 5-Ethynyluridine and its derivatives involves the condensation of the trimethylsilyl derivative of 5-ethynyluracil with the appropriate blocked sugar derivatives, followed by the removal of the blocking groups. This method has been effectively used to produce 5-Ethynyluridine and 2′-deoxy-5-ethynyluridine, among other derivatives. The α-anomer of 2′-deoxy-5-ethynyluridine has also been obtained through this synthetic route (Barr et al., 1979).

Molecular Structure Analysis

The molecular structure of 5-Ethynyluridine is characterized by the presence of an ethynyl group at the 5-position of the uracil moiety. This modification is believed to influence the stability and hydrogen bonding capability of the nucleoside. The exact impact of the ethynyl group on the nucleoside's structure and interactions with other biomolecules, however, requires further elucidation through detailed structural analyses.

Chemical Reactions and Properties

5-Ethynyluridine serves as a substrate for enzymatic reactions and has been polymerized to give poly(5-ethynyluridylic acid). This polymer exhibits stable secondary structures that are significantly more stable than those formed by the corresponding unsubstituted polynucleotide, poly(U). The introduction of the ethynyl group contributes to the enhanced stability of these structures in solutions of high ionic strength (Białka et al., 1980).

Physical Properties Analysis

The physical properties of 5-Ethynyluridine, such as solubility, melting point, and spectral characteristics, are crucial for its application in various biochemical and molecular biology experiments. The presence of the ethynyl group is likely to affect these properties, potentially improving the nucleoside's utility in biological assays and studies. However, specific data on the physical properties of 5-Ethynyluridine derived from scientific research are not readily available in the provided sources and would benefit from further investigation.

Chemical Properties Analysis

The chemical properties of 5-Ethynyluridine, including its reactivity and interactions with other molecules, are influenced by the ethynyl modification. This modification not only affects the molecule's structural stability but also its functional capacity as a substrate or inhibitor in enzymatic reactions. For instance, 5-Ethynyluridine has been shown to be a potent modulator of the pharmacokinetics and antitumor efficacy of 5-fluorouracil, highlighting its relevance in medicinal chemistry and drug development (Baccanari et al., 1993).

Scientific Research Applications

  • Interactome of Newly Transcribed RNA : 5-Ethynyluridine was used to label newly transcribed RNAs, which facilitated the capture of proteins bound to a range of RNAs, including nascent and nonpolyadenylated RNAs. This method, called RICK (capture of the newly transcribed RNA interactome using click chemistry), helped identify novel RNA-binding proteins and expand the RNA-bound proteome knowledge in mouse embryonic stem cells (Bao et al., 2018).

  • Polymerization of 5-Ethynyluridine : The synthesis of poly(5-ethynyluridylic acid) from 5-Ethynyluridine was explored, demonstrating that the polymer has a stable secondary structure and forms complexes with poly(A). This indicates the potential for creating more stable secondary structures than unsubstituted polynucleotides (Białka et al., 1980).

  • Synthesis of Nucleosides from 5-Ethynyluracil and 5-Ethynylcytosine : Research on the synthesis of 5-Ethynyluridine and its analogs provided insights into the preparation of modified nucleosides, which can be used in various biochemical applications (Barr et al., 1978).

  • Metabolic Labeling of DNA in Vivo : A study explored arabinofuranosyl-ethynyluracil derivatives for DNA labeling. Among these, a derivative exhibited minimal impact on genome function while allowing for effective DNA labeling, suggesting a less toxic alternative for studying DNA synthesis in vivo (Neef & Luedtke, 2011).

  • Mechanisms of Anti-Tumor Action : 5-Ethynyluridine was studied for its anti-tumor properties. The research focused on understanding its phosphorylation and inhibition effects on RNA polymerase, contributing to its potential as a cancer therapeutic agent (Tabata et al., 1997).

  • RNA Synthesis in Live Cells : Studies have used 5-Ethynyluridine for detecting RNA synthesis in live cells, demonstrating its efficiency in labeling RNA without affecting DNA. This application is crucial for understanding transcription rates in various tissues and cell types (Qu et al., 2013).

Safety And Hazards

5-Ethynyluridine is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethynylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O6/c1-2-5-3-13(11(18)12-9(5)17)10-8(16)7(15)6(4-14)19-10/h1,3,6-8,10,14-16H,4H2,(H,12,17,18)/t6-,7-,8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWBIPKYTBFWHH-FDDDBJFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethynyluridine

CAS RN

69075-42-9
Record name 5-Ethynyluridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069075429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-ETHYNYLURIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV26TNA26B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
742
Citations
LJ van't Sant, JJ White… - Acta …, 2021 - actaneurocomms.biomedcentral …
Fluorescent staining of newly transcribed RNA via metabolic labelling with 5-ethynyluridine (EU) and click chemistry enables visualisation of changes in transcription, such as in …
Number of citations: 9 actaneurocomms.biomedcentral.com
D Qu, L Zhou, W Wang, Z Wang, G Wang, W Chi… - Analytical …, 2013 - Elsevier
… The results showed that EC was efficiently incorporated into RNA, but not into DNA, in seven cell lines, as also previously shown for 5-ethynyluridine (EU). Moreover, EC was able to …
Number of citations: 36 www.sciencedirect.com
S Maassen, B Coenen, SL Dülk… - …, 2023 - Wiley Online Library
… Here, we have characterised another uridine analogue, 5‐ethynyluridine (EU), which has an ethynyl moiety. We show that this uridine analogue does not cause immune activation in …
R Liboska, A Ligasová, D Strunin, I Rosenberg… - PloS one, 2012 - journals.plos.org
5-Bromo-2′-deoxyuridine (BrdU) and 2′-deoxy-5-ethynyluridine (EdU) are widely used as markers of replicated DNA. While BrdU is detected using antibodies, the click reaction …
Number of citations: 73 journals.plos.org
PJ Barr, AS Jones, P Serafinowski… - Journal of the Chemical …, 1978 - pubs.rsc.org
… and 2’-deoxy-5-ethynyluridine. The latter shows activity against … of the synthesis of 5-ethynyluridine, 2’-deoxy-5ethynyluridine, 5-… of 5-ethynyluridine and 2’-deoxy-5-ethynyluridine by a …
Number of citations: 45 pubs.rsc.org
CY Jao, A Salic - Proceedings of the National Academy of …, 2008 - National Acad Sciences
… We show that 5-ethynyluridine (EU) is incorporated into RNA transcripts generated by RNA … through labeling individual RNAs in vitro with 5-ethynyluridine triphosphate (EUTP)] will …
Number of citations: 671 www.pnas.org
K Abe, T Ishigami, AB Shyu, S Ohno… - Biochemical and …, 2012 - Elsevier
… To achieve this, we adapted a chemical method to detect RNA synthesis in cells, based on the biosynthetic incorporation of the uridine analog 5-ethynyluridine (EU) into newly …
Number of citations: 24 www.sciencedirect.com
H Neitz, C Höbartner - Chemical Communications, 2023 - pubs.rsc.org
We report the fluorescent nucleoside ToldU and its application as a photoresponsive crosslinker in three different DNA architectures with enhanced fluorescence emission of the …
Number of citations: 5 pubs.rsc.org
A Ligasová, R Liboska, D Friedecký… - Open …, 2016 - royalsocietypublishing.org
5-Ethynyl-2′-deoxyuridine (EdU) and 5-ethynyl-2′-deoxycytidine (EdC) are mainly used as markers of cellular replicational activity. Although EdU is employed as a replicational …
Number of citations: 22 royalsocietypublishing.org
PJ Barr, P Chananont, TA Hamor, AS Jones… - Tetrahedron, 1980 - Elsevier
5- Acetyl - 2' - deoxyuridine (1) has been synthesised by treating 2' - deoxy - 5 - ethynyluridine with dilute sulphuric acid. Condensation of the trimethylsilyl derivative of 5-acetyluracil …
Number of citations: 22 www.sciencedirect.com

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